molecular formula C6H6BrNO2 B2724369 4-bromo-5-methoxypyridin-2(1H)-one CAS No. 1630197-34-0

4-bromo-5-methoxypyridin-2(1H)-one

Cat. No.: B2724369
CAS No.: 1630197-34-0
M. Wt: 204.023
InChI Key: MGOKSZFSABRWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methoxypyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a keto group at the second position of the pyridine ring

Scientific Research Applications

4-Bromo-5-methoxypyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and anti-microbial properties.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Safety and Hazards

The safety and hazards associated with 4-bromo-5-methoxypyridin-2(1H)-one are not fully detailed in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-methoxypyridin-2(1H)-one typically involves the bromination of 5-methoxypyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The keto group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 4-amino-5-methoxypyridin-2(1H)-one, 4-thio-5-methoxypyridin-2(1H)-one, and 4-alkoxy-5-methoxypyridin-2(1H)-one.

    Oxidation Reactions: Products include 4-bromo-5-formylpyridin-2(1H)-one and 4-bromo-5-carboxypyridin-2(1H)-one.

    Reduction Reactions: Products include 4-bromo-5-methoxypyridin-2(1H)-ol.

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxypyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. The keto group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-hydroxypyridin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Chloro-5-methoxypyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-Bromo-5-methoxypyridin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its application in various scientific fields.

Properties

IUPAC Name

4-bromo-5-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKSZFSABRWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.82 g (176 mmol, 20 eq.) of pyridinium hydrobromide were added to a solution of 1.94 g (8.81 mmol) of 4-bromo-2,5-dimethoxypyridine in 80 ml of dimethylformamide, the mixture was stirred at 100° C. for 3 h and concentrated under reduced pressure. The residue was triturated with 50 ml of water, filtered off, washed with water and dried under reduced pressure. The filtrate was extracted twice with dichloromethane/methanol (10:1). The combined organic phases were dried (sodium sulphate), filtered, concentrated under reduced pressure and dried. Yield: 771 mg (43% of theory) and 465 mg (purity 88%, 23% of theory)
Name
pyridinium hydrobromide
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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